molecular formula C6H3BrIN3 B1527503 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine CAS No. 1109284-33-4

6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine

Cat. No. B1527503
M. Wt: 323.92 g/mol
InChI Key: YYRFAUZQNJMKHU-UHFFFAOYSA-N
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Description

6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C6H3BrIN3 . It has a molecular weight of 323.92 . The compound is solid in physical form .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been reported in several studies . For instance, a reproducible and scalable laboratory method for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been proposed . Another study reported the preparation of novel disubstituted 2-(alkynyl, aryl, and arylamine)-6-alkynylpyrazolo[1,5-a]pyrimidine derivatives via sequential site-selective cross-coupling reactions .


Molecular Structure Analysis

The InChI code for 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine is 1S/C6H3BrIN3/c7-4-1-9-6-5(8)2-10-11(6)3-4/h1-3H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Physical And Chemical Properties Analysis

6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine is a solid compound . It should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .

Scientific Research Applications

1. Fluorescent Molecules for Studying Intracellular Processes

  • Application Summary : Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties .
  • Methods of Application : The study involved the synthesis of a family of pyrazolo[1,5-a]pyrimidines (PPs) and testing their photophysical properties .
  • Results : The PPs showed good solid-state emission intensities, making them suitable for designing solid-state emitters .

2. Anticancer Activity

  • Application Summary : Pyrimidine derivatives, including pyrazolo[1,5-a]pyrimidines, have been studied for their anticancer activity .
  • Methods of Application : The study involved the design and development of novel pyrimidine derivatives and testing their anticancer activity .
  • Results : Some pyrazolo[1,5-a]pyrimidine derivatives demonstrated promising anticancer activity against certain cancer cell lines .

3. Fluorophores for Optical Applications

  • Application Summary : Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties .
  • Methods of Application : The study involved the synthesis of a family of pyrazolo[1,5-a]pyrimidines and testing their photophysical properties .
  • Results : The compounds showed good solid-state emission intensities, making them suitable for designing solid-state emitters .

4. Chemotherapeutic Agents

  • Application Summary : Monastrol, a derivative of pyrazolo[1,5-a]pyrimidines, has been studied for its potential as a chemotherapeutic agent .
  • Methods of Application : The study involved the synthesis of monastrol using Lewis acid promoter, Yb (OTf)3 .
  • Results : Monastrol has shown promise as a potential chemotherapeutic for cancer, acting as an inhibitor of mitotic kinesin .

5. Chemosensors

  • Application Summary : Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for chemosensors due to their simpler and greener synthetic methodology and tunable photophysical properties .
  • Methods of Application : The study involved the synthesis of a family of pyrazolo[1,5-a]pyrimidines and testing their photophysical properties .
  • Results : The compounds showed good solid-state emission intensities, making them suitable for designing solid-state emitters .

6. Organic Light-Emitting Devices

  • Application Summary : Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for organic light-emitting devices due to their simpler and greener synthetic methodology and tunable photophysical properties .
  • Methods of Application : The study involved the synthesis of a family of pyrazolo[1,5-a]pyrimidines and testing their photophysical properties .
  • Results : The compounds showed good solid-state emission intensities, making them suitable for designing solid-state emitters .

Safety And Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray (P261), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

6-bromo-3-iodopyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrIN3/c7-4-1-9-6-5(8)2-10-11(6)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRFAUZQNJMKHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718669
Record name 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine

CAS RN

1109284-33-4
Record name 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-3-iodopyrazolo[1,5-a]pyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of compound 6-bromopyrazolo[1,5-a]pyrimidine (1 eq), ceric ammonium nitrate (0.6 eq), and I2 (0.6 eq) in acetonitrile (10 mL) was stirred over a period of 24 h at room temperature. The formed precipitate was filtered off, washed with acetonitrile, and recrystallized from acetonitrile. The filtrate was evaporated, and the product was extracted with dichloromethane. The latter was evaporated, and the residue was recrystallized from acetonitrile to give 6-bromo-3-iodopyrazolo[1,5-a]pyrimidine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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